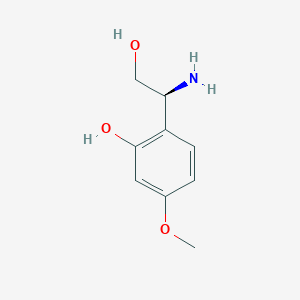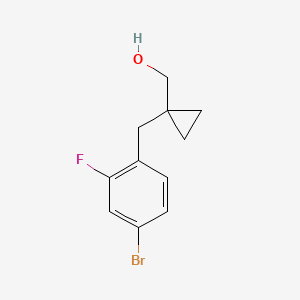
4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thiomorpholine ring, which is a sulfur-containing heterocycle, and an aminopropyl group, making it a versatile molecule for chemical modifications and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride typically involves the reaction of thiomorpholine with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.
化学反応の分析
Types of Reactions
4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aminopropyl chain.
科学的研究の応用
4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of sulfur-containing heterocycles on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with biological targets makes it a promising candidate for drug discovery.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用機序
The mechanism of action of 4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiomorpholine ring can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Aminopropyltriethoxysilane (APTES): APTES is a silicon-based compound with similar aminopropyl functionality. It is widely used in surface modification and functionalization of materials.
3-Aminopropanol: This compound features an aminopropyl group and is used in the synthesis of various chemicals and pharmaceuticals.
Spermidine: Spermidine is a polyamine with an aminopropyl group, known for its role in cellular processes and potential therapeutic applications.
Uniqueness
4-(3-Aminopropyl)-1lambda6-thiomorpholine-1,1-dionedihydrochloride is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This sulfur-containing heterocycle differentiates it from other aminopropyl compounds and provides additional reactivity and functionality.
特性
分子式 |
C7H18Cl2N2O2S |
|---|---|
分子量 |
265.20 g/mol |
IUPAC名 |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H16N2O2S.2ClH/c8-2-1-3-9-4-6-12(10,11)7-5-9;;/h1-8H2;2*1H |
InChIキー |
DDWQKDUTBBLGMT-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CCN1CCCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)










